molecular formula C13H7BrN4O5 B14945828 3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one

3-[(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetyl]-2H-chromen-2-one

Cat. No.: B14945828
M. Wt: 379.12 g/mol
InChI Key: KNWGJQCLSMZBBT-UHFFFAOYSA-N
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Description

3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of a chromenone core and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally aim to optimize the yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors are being explored to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H₂) for reduction, potassium permanganate (KMnO₄) for oxidation, and sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce various substituted triazoles .

Scientific Research Applications

3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group on the triazole ring can undergo reduction to form reactive intermediates that interact with cellular components. The chromenone core can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]-2H-CHROMEN-2-ONE apart is its combination of a chromenone core and a triazole ring, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C13H7BrN4O5

Molecular Weight

379.12 g/mol

IUPAC Name

3-[2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetyl]chromen-2-one

InChI

InChI=1S/C13H7BrN4O5/c14-12-15-13(18(21)22)16-17(12)6-9(19)8-5-7-3-1-2-4-10(7)23-11(8)20/h1-5H,6H2

InChI Key

KNWGJQCLSMZBBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=NC(=N3)[N+](=O)[O-])Br

Origin of Product

United States

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